2-(Diazomethyl)naphthalene
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Overview
Description
2-(Diazomethyl)naphthalene is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom The structure of this compound consists of a naphthalene ring system with a diazomethyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diazomethyl)naphthalene typically involves the reaction of naphthalene derivatives with diazo transfer reagents. One common method is the reaction of naphthalene-2-carboxaldehyde with tosyl azide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate diazonium salt, which is then converted to the diazomethyl compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potential explosiveness of diazo compounds.
Chemical Reactions Analysis
Types of Reactions
2-(Diazomethyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Scientific Research Applications
2-(Diazomethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including heterocycles and polycyclic aromatic hydrocarbons.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Diazomethyl)naphthalene involves the generation of reactive intermediates such as carbenes or metal carbenoids. These intermediates can undergo various transformations, including insertion into C-H, O-H, and N-H bonds, cyclopropanation, and ylide formation. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Diazomethane: A simple diazo compound with high reactivity and potential explosiveness.
Ethyl diazoacetate: A commercially relevant diazo compound used in organic synthesis.
Diazirines: Compounds with a similar diazo group but in a ring structure, used in photolabeling and crosslinking studies.
Uniqueness
2-(Diazomethyl)naphthalene is unique due to its naphthalene ring system, which imparts specific electronic and steric properties. This makes it a valuable compound for studying aromatic substitution reactions and for use in the synthesis of complex organic molecules.
Properties
CAS No. |
10378-56-0 |
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Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(diazomethyl)naphthalene |
InChI |
InChI=1S/C11H8N2/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H |
InChI Key |
MOFWOKPDBNUGPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=[N+]=[N-] |
Origin of Product |
United States |
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